Lorajmine hydrochloride

Description

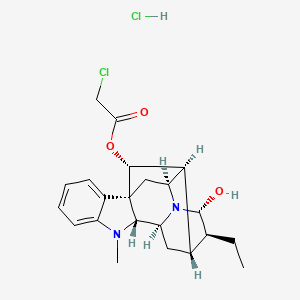

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

40819-93-0 |

|---|---|

Molecular Formula |

C22H28Cl2N2O3 |

Molecular Weight |

439.4 g/mol |

IUPAC Name |

[(1R,9R,10S,12R,13S,14R,16S,17S,18R)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride |

InChI |

InChI=1S/C22H27ClN2O3.ClH/c1-3-11-12-8-15-19-22(13-6-4-5-7-14(13)24(19)2)9-16(25(15)21(11)27)18(12)20(22)28-17(26)10-23;/h4-7,11-12,15-16,18-21,27H,3,8-10H2,1-2H3;1H/t11-,12-,15-,16-,18-,19-,20+,21+,22+;/m0./s1 |

InChI Key |

HNUSYDFQYYRIHJ-UUFOBPRJSA-N |

SMILES |

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl |

Isomeric SMILES |

CC[C@H]1[C@@H]2C[C@H]3[C@H]4[C@@]5(C[C@@H]([C@H]2[C@H]5OC(=O)CCl)N3[C@@H]1O)C6=CC=CC=C6N4C.Cl |

Canonical SMILES |

CCC1C2CC3C4C5(CC(C2C5OC(=O)CCl)N3C1O)C6=CC=CC=C6N4C.Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lorajmine hydrochloride; WIN 11831 |

Origin of Product |

United States |

Chemical Synthesis and Structural Characteristics of Lorajmine Hydrochloride

Synthetic Pathways and Methodological Advancements for Lorajmine (B1675094) Hydrochloride

The primary method for preparing Lorajmine is through the chemical modification of ajmaline (B190527), an alkaloid extracted from the roots of Rauvolfia serpentina. wikipedia.org The synthesis involves the introduction of a monochloroacetyl group to the ajmaline molecule. wikipedia.orgdrugcentral.orgtargetmol.com

The process specifically involves the esterification of the C-17 hydroxyl group of ajmaline with chloroacetic acid, resulting in 17-monochloroacetylajmaline, which is the base form of Lorajmine. wikipedia.orgdrugfuture.com The hydrochloride salt is then formed by reacting the lorajmine base with hydrochloric acid.

Initial preparations of this compound were documented in the early 1960s. drugfuture.com Subsequent advancements focused on improving the efficiency and yield of this synthesis process. An improved preparation method was later developed and patented, indicating ongoing efforts to refine the synthesis for better outcomes. drugfuture.com While specific details of large-scale industrial synthesis are proprietary, the fundamental pathway remains the esterification of the natural precursor, ajmaline.

Table 1: Key Stages in the Synthesis of Lorajmine Hydrochloride

| Stage | Description | Precursor/Reagent | Product |

|---|---|---|---|

| Extraction | Isolation of the starting material. | Rauvolfia serpentina roots | Ajmaline |

| Esterification | Synthetic addition of a chloroacetate (B1199739) residue. wikipedia.org | Ajmaline, Chloroacetic acid derivative | Lorajmine (17-monochloroacetylajmaline) |

| Salt Formation | Reaction with hydrochloric acid to improve stability and solubility. | Lorajmine, Hydrochloric Acid (HCl) | this compound |

Structural Elucidation and Stereochemical Considerations of this compound

The chemical identity of this compound is defined by its complex, multi-ring structure and precise stereochemistry. Its molecular formula is C22H27ClN2O3·HCl, with a corresponding molecular weight of approximately 439.38 g/mol . drugfuture.comnih.gov The base molecule, Lorajmine, has a molecular formula of C22H27ClN2O3 and a molecular weight of 402.92 g/mol . drugcentral.orgnih.gov

The structure is characterized by a hexacyclic framework inherent to its parent compound, ajmaline. wikipedia.org Structural elucidation has been confirmed through various spectroscopic methods and chemical analysis. The key feature is the chloroacetate group attached at the C-17 position. wikipedia.orgdrugfuture.com

Stereochemistry is a critical aspect of this compound's structure. The molecule possesses multiple stereocenters, with sources indicating as many as nine defined stereocenters. nih.govnih.gov The specific spatial arrangement of atoms is designated as absolute stereochemistry. nih.gov This complex three-dimensional architecture is crucial for its chemical and biological activity. The IUPAC name, (17R,21β)-ajmalan-17,21-diol 17-chloroacetate hydrochloride, and its associated InChI and SMILES codes provide a precise, standardized description of this stereochemical configuration. wikipedia.orgmedkoo.com

Table 2: Structural and Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C22H27ClN2O3·HCl drugfuture.comnih.gov |

| Molecular Weight | 439.38 g/mol drugfuture.comnih.gov |

| CAS Number | 40819-93-0 drugfuture.com |

| Appearance | Solid powder medkoo.com |

| Stereocenters | 9 nih.govnih.gov |

| InChI Key | HNUSYDFQYYRIHJ-UUFOBPRJSA-N nih.govmedkoo.com |

| SMILES Code | CC[C@H]1[C@]2([H])C[C@@]3([H])[C@@]4([H])[C@@]5(CC@@HN3[C@@H]1O)c6ccccc6N4C.Cl nih.gov |

Exploration of Chemical Modification and Analog Synthesis for this compound

Lorajmine itself is a product of the chemical modification of ajmaline. The addition of the chloroacetyl group is a targeted alteration designed to modify the properties of the parent alkaloid. wikipedia.org Research into ajmaline derivatives has not been limited to Lorajmine; studies have compared the effects and properties of other ajmaline esters as well. drugfuture.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

| Ajmaline |

| Chloroacetic acid |

| Hydrochloric acid |

| Lorajmine |

Molecular and Cellular Mechanisms of Action of Lorajmine Hydrochloride

Characterization of Sodium Channel Blocker Activity of Lorajmine (B1675094) Hydrochloride

The primary mechanism of action of lorajmine hydrochloride is the blockade of fast sodium channels in the cell membrane of cardiomyocytes. wikipedia.orgcvpharmacology.com These channels are responsible for the rapid influx of sodium ions (Na+) that initiates phase 0 of the cardiac action potential. cvpharmacology.comyoutube.com By inhibiting these channels, lorajmine decreases the maximum rate of depolarization (Vmax) and the amplitude of the action potential. cvpharmacology.comnih.gov This reduction in the speed and magnitude of depolarization leads to a decrease in conduction velocity through non-nodal cardiac tissues, such as the atria, ventricles, and Purkinje fibers. cvpharmacology.com

Lorajmine is classified as a Class Ia antiarrhythmic agent according to the Vaughan-Williams classification system. wikipedia.orgwikipedia.org Drugs in this subclass are characterized by their intermediate speed of binding to and dissociation from the sodium channel receptor. youtube.com This property results in a "use-dependent" blockade, where the inhibitory effect becomes more pronounced at faster heart rates because there is less time between action potentials for the drug to dissociate from the channels. youtube.com The blockade of sodium channels by Class Ia agents slows conduction and also prolongs the duration of the action potential, thereby extending the effective refractory period of the cardiac tissue. cvpharmacology.comwikipedia.org Lorajmine is a monochloroacetyl derivative of ajmaline (B190527), and while it shares the fundamental sodium channel blocking properties of its parent compound, its specific electrophysiological profile has distinct characteristics. wikipedia.orgnih.gov

| Property | Description | Primary Consequence | References |

|---|---|---|---|

| Classification | Class Ia Antiarrhythmic Agent | Interference with the fast sodium (Na+) channel. | wikipedia.orgwikipedia.org |

| Primary Target | Voltage-gated fast sodium channels in cardiomyocytes. | Inhibition of Na+ influx during phase 0 of the action potential. | cvpharmacology.comyoutube.com |

| Effect on Depolarization | Decreases the maximum rate (Vmax) and amplitude of phase 0. | Slowed conduction velocity in atrial and ventricular muscle, and Purkinje fibers. | cvpharmacology.comnih.gov |

| Kinetics | Intermediate association/dissociation from sodium channels, leading to use-dependence. | Increased blockade at higher heart rates. | youtube.com |

Detailed Analysis of Ligand-Receptor Interactions and Binding Kinetics of this compound

The interaction between this compound and its receptor, the voltage-gated sodium channel, occurs at a molecular level within the channel's structure. Class I antiarrhythmic drugs are understood to bind to specific sites within the internal pore of the sodium channel. youtube.comnih.gov This binding is often state-dependent, meaning the drug has a different affinity for the channel depending on whether it is in the resting, open, or inactivated state. wikipedia.org Drugs like lidocaine, a Class Ib agent, are known to preferentially bind to the open and inactivated states of the sodium channel. wikipedia.orgemcrit.org While specific studies detailing the precise binding site and conformational changes induced by lorajmine are limited, the general model for Class I agents suggests an interaction with amino acid residues lining the pore, which physically obstructs the passage of sodium ions. youtube.comnih.gov

Specific quantitative data on the binding kinetics of this compound, such as the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D), are not extensively documented in publicly available scientific literature. nih.govnih.govbmglabtech.com The study of lorajmine's direct interactions is further complicated by its metabolic profile; it is rapidly hydrolyzed in plasma by esterases to its parent compound, ajmaline. nih.gov This rapid conversion means that the observed in vivo effects are likely a composite of the actions of both lorajmine and ajmaline, making it challenging to isolate the precise binding kinetics of lorajmine alone. nih.gov

Intracellular Signaling Pathways Modulated by this compound

There is a notable lack of specific research detailing the modulation of intracellular signaling pathways by this compound beyond the direct consequences of sodium channel blockade. While databases may list lorajmine in the context of broad cardiovascular pathways such as adrenergic signaling or dopaminergic synapse regulation, this does not constitute evidence of direct modulation. genome.jpgenome.jp

The primary action of lorajmine is the alteration of ion flux across the cell membrane. wikipedia.org Changes in intracellular sodium concentration and membrane potential can secondarily influence other signaling cascades. For instance, alterations in Na+ homeostasis can affect the function of the sodium-calcium exchanger, which in turn could modulate intracellular calcium levels and calcium-dependent signaling processes. However, no studies have specifically demonstrated that lorajmine directly targets components of major signaling pathways such as those involving protein kinase A (PKA), protein kinase C (PKC), or mitogen-activated protein kinases (MAPK) in a manner independent of its sodium channel blocking activity. news-medical.netuniprot.orgmdpi.com Therefore, the current body of scientific literature does not support a role for lorajmine in directly modulating these intracellular signaling pathways.

Electrophysiological Effects of this compound in Isolated Cardiac Tissues

Studies on isolated cardiac preparations have provided a detailed characterization of the electrophysiological effects of lorajmine. In experiments using isolated guinea pig and canine ventricular myocardium, lorajmine demonstrated the typical profile of a Class I antiarrhythmic agent. nih.gov

The most significant effect observed was a potent, selective depression of the maximum rate of rise (Vmax) of the action potential. nih.gov This occurred with minimal to no effect on the resting membrane potential or the peak amplitude (overshoot) of the action potential. nih.gov The duration of the action potential was noted to be slightly shortened. nih.gov Furthermore, lorajmine produced only a slight prolongation of the effective refractory period. nih.gov A key finding was the marked decrease in conduction velocity, a direct consequence of the depression of Vmax. nih.gov

In comparative studies, lorajmine was found to be significantly more potent than disopyramide, another Class Ia agent. It was estimated to be at least 3 to 10 times more potent in its ability to depress the Vmax of the action potential. nih.gov Additionally, at concentrations sufficient to depress the fast sodium current, lorajmine did not cause a substantial modification of the slow-response action potential (mediated by calcium channels) that can be induced by isoproterenol. nih.gov

| Electrophysiological Parameter | Effect of this compound | Reference |

|---|---|---|

| Maximum Rate of Rise (Vmax) | Selectively and markedly depressed. | nih.gov |

| Resting Potential | Little to no effect. | nih.gov |

| Action Potential Amplitude (Overshoot) | Little to no effect. | nih.gov |

| Action Potential Duration | Slightly shortened. | nih.gov |

| Effective Refractory Period | Slightly prolonged. | nih.gov |

| Conduction Velocity | Markedly decreased. | nih.gov |

| Slow Response (Isoproterenol-induced) | No substantial modification. | nih.gov |

| Relative Potency | Approximately 3-10 times more potent than Disopyramide in depressing Vmax. | nih.gov |

Preclinical Pharmacodynamics of Lorajmine Hydrochloride

In Vitro Pharmacodynamic Characterization of Lorajmine (B1675094) Hydrochloride

The in vitro evaluation of lorajmine hydrochloride has been crucial in elucidating its mechanism of action at a cellular level. These studies typically involve sophisticated electrophysiological techniques to measure the drug's effects on individual cardiac cells and isolated heart tissues.

Cellular electrophysiology assays are fundamental in understanding how a compound like lorajmine interacts with the ion channels that govern the heart's electrical activity. plos.orgnih.gov Lorajmine is classified as a Class Ia antiarrhythmic agent, indicating that its primary mode of action is the blockade of sodium channels. wikipedia.orgbioline.org.br This action effectively slows the rapid influx of sodium ions during the initial phase (Phase 0) of the cardiac action potential, which in turn decreases the rate of depolarization and slows conduction velocity within the heart. bioline.org.br

Studies using patch-clamp techniques on isolated cardiomyocytes have demonstrated that lorajmine's blockade of sodium channels is use-dependent. ncats.io This means the blocking effect is more pronounced at higher heart rates, a desirable characteristic for an antiarrhythmic drug intended to suppress tachyarrhythmias. The functional consequence of this sodium channel blockade is a stabilization of the cardiac membrane, making it less prone to the rapid and irregular electrical impulses that characterize arrhythmias. ncats.io

The potency of this compound's effects is quantitatively assessed through dose-response studies in relevant cell lines, such as cardiac myocytes or cell lines engineered to express specific cardiac ion channels. researchgate.net These studies establish the relationship between the concentration of the drug and the magnitude of its effect, often expressed as the IC50 value—the concentration at which 50% of the maximal inhibitory effect is observed. biorxiv.org

For sodium channel blockers, the IC50 is a critical parameter that indicates the drug's potency. While specific IC50 values for lorajmine on various cardiac cell lines are proprietary or detailed in specialized literature, the principle remains that as the concentration of lorajmine increases, a greater proportion of sodium channels are blocked, leading to a more pronounced reduction in the upstroke velocity of the action potential. This dose-dependent effect is a hallmark of its mechanism of action.

| Assay Type | Cell Type/System | Key Finding |

| Cellular Electrophysiology | Isolated Cardiomyocytes | Use-dependent blockade of sodium channels. ncats.io |

| Functional Response | Cardiac Tissue | Slows conduction velocity and decreases excitability. |

| Dose-Response | Cardiac Cell Lines | Concentration-dependent inhibition of sodium channels. |

In Vivo Pharmacodynamic Evaluation in Animal Models

To understand how the cellular effects of lorajmine translate to a whole-organism level, in vivo studies in various animal models of arrhythmia are essential. bioline.org.br These studies provide insights into the drug's efficacy and help identify potential biomarkers of its activity.

The antiarrhythmic efficacy of lorajmine has been evaluated in several preclinical animal models designed to mimic human arrhythmias. bioline.org.br These models can be induced by various methods, including electrical stimulation, pharmacological agents like adrenaline or aconitine, or through surgical procedures that create a substrate for arrhythmia, such as coronary artery ligation to induce ischemia. nih.govmdpi.comservice.gov.uk

In models of ventricular tachycardia (VT) and ventricular fibrillation (VF), which are life-threatening arrhythmias, lorajmine has demonstrated the ability to suppress or prevent these events. mdpi.com For instance, in a canine model of digitalis-induced arrhythmia, mexiletine, another Class Ib antiarrhythmic with a similar mechanism, was shown to restore sinus rhythm, highlighting the potential of sodium channel blockers in this context. service.gov.uk The efficacy in such models is attributed to lorajmine's ability to slow conduction and increase the refractory period in the ventricular tissue, thereby interrupting the re-entrant circuits that sustain these arrhythmias.

| Animal Model | Arrhythmia Type | Effect of Lorajmine/Similar Class I Agents |

| Canine Model | Digitalis-induced ventricular arrhythmia | Restoration of sinus rhythm. service.gov.uk |

| Rodent Models | Adrenaline-induced arrhythmia | Prophylactic antiarrhythmic activity. nih.gov |

| Canine Model | Ischemia-induced ventricular fibrillation | Suppression and prevention of VF. nih.gov |

A critical aspect of preclinical pharmacodynamic evaluation is the identification of biomarkers that can predict the drug's therapeutic effect. nih.govcrownbio.com For sodium channel blockers like lorajmine, the most direct and widely used preclinical biomarker is the duration of the QRS complex on an electrocardiogram (ECG). nih.gov

The QRS complex represents the time taken for ventricular depolarization. By blocking the fast sodium channels, lorajmine slows down the electrical conduction through the ventricles, which manifests as a widening of the QRS complex. nih.gov This prolongation of the QRS duration is a dose-dependent effect and serves as a reliable indicator of the extent of sodium channel blockade in vivo. Monitoring the QRS interval in animal models provides a quantifiable measure of the drug's pharmacodynamic activity and helps in establishing a therapeutic window. While effective for monitoring the primary drug effect, it is also important to monitor for excessive QRS prolongation, which could indicate potential toxicity.

Preclinical Pharmacokinetics of Lorajmine Hydrochloride

Absorption, Distribution, Metabolism, and Excretion (ADME) in Preclinical Species

The ADME profile of ajmaline (B190527) has been investigated in several preclinical species, revealing key species-specific characteristics.

Absorption: Following oral administration, ajmaline demonstrates high absorption. researchgate.net

Distribution: Ajmaline distributes widely into tissues. Studies in mice have shown high accumulation in the lung, liver, and heart. researchgate.net The volume of distribution has been determined to be extensive in various species, reflecting this wide tissue penetration. researchgate.net

Metabolism: The biotransformation of ajmaline is extensive, with the liver being the primary site of metabolism. researchgate.netpatsnap.com A large number of metabolites are formed through various reactions. nih.gov The cytochrome P450 (CYP) enzyme system, particularly the CYP2D6 isoform, plays a significant role in its metabolism. nih.govwordpress.com

Excretion: The elimination of ajmaline occurs predominantly through metabolism, with only a very small fraction of the administered dose being excreted unchanged in the urine. researchgate.netutb.cz The metabolites are primarily excreted as conjugates. nih.gov

The following table summarizes the key ADME findings for ajmaline in different preclinical models.

| ADME Parameter | Species | Finding | Reference(s) |

| Absorption | General | Oral bioavailability is approximately 90%. | researchgate.net |

| Distribution | Mouse | High tissue accumulation in lung, liver, and heart. Volume of distribution (Vdβ) of 136 ml for a 31g mouse. | researchgate.net |

| Rat | Exhibits saturable binding to plasma proteins. | nii.ac.jp | |

| Metabolism | General | Highly metabolized, primarily in the liver. | researchgate.netpatsnap.com |

| Rat, Human | Key metabolic pathways include hydroxylation, O-methylation, oxidation, and N-oxidation. CYP2D6 is a major enzyme involved. | nih.govnih.govwordpress.com | |

| Excretion | General | Primarily eliminated via the extrarenal (metabolic) route. Only about 3.5-5% is excreted unchanged in urine. | researchgate.netutb.cz |

| General | Metabolites are mainly excreted as conjugates. | nih.gov |

Bioavailability and Plasma Protein Binding in Animal Models

Bioavailability and the extent of binding to plasma proteins are crucial pharmacokinetic parameters that influence a drug's distribution and efficacy.

Studies have shown that ajmaline has high oral bioavailability, estimated to be around 90%. researchgate.net The related compound prajmaline, a semi-synthetic propyl derivative of ajmaline, also shows high oral bioavailability at 80%. wikidoc.org

Plasma protein binding of ajmaline varies between species. In mice, binding to blood constituents was found to be 62%. researchgate.net In rats, the binding to plasma proteins was observed to be saturable. nii.ac.jp

The table below presents available data on the bioavailability and plasma protein binding of ajmaline and its derivative in animal models.

| Compound | Parameter | Species | Value | Reference(s) |

| Ajmaline | Oral Bioavailability | General | ~90% | researchgate.net |

| Prajmaline | Oral Bioavailability | General | 80% | wikidoc.org |

| Ajmaline | Plasma Protein Binding | Mouse | 62% | researchgate.net |

| Ajmaline | Plasma Protein Binding | Rat | Saturable | nii.ac.jp |

Metabolic Pathways and Enzyme Systems Involved in Lorajmine (B1675094) Hydrochloride Biotransformation

The biotransformation of lorajmine hydrochloride is a two-stage process. The initial and rapid step is the hydrolysis of the lorajmine molecule to ajmaline, its active form. This reaction is catalyzed by plasma and tissue esterases. researchgate.net

The subsequent metabolism is that of ajmaline itself, which is extensive and complex. nih.govnih.gov The primary metabolic pathways identified include:

Mono- and di-hydroxylation of the aromatic ring. nih.gov

Subsequent O-methylation of hydroxylated metabolites. nih.gov

Reduction at the C-21 position. nih.gov

Oxidation of the hydroxyl functions at the C-17 and C-21 positions. nih.gov

N-oxidation. nih.gov

These metabolic conversions are primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver. patsnap.comwordpress.com Studies indicate that CYP2D6 is a key isoform responsible for ajmaline metabolism. nih.gov This is supported by findings that ajmaline metabolism can be inhibited by compounds known to be substrates or inhibitors of CYP2D6, such as sparteine (B1682161) and quinidine (B1679956). nih.govdrugbank.com

Excretion Routes and Clearance Mechanisms in Preclinical Studies

The elimination of ajmaline from the body is governed by its extensive metabolism. Renal excretion of the unchanged drug is a minor pathway. utb.cz Studies have shown that only about 3.5% to 5% of an intravenous dose is recovered in the urine as the parent compound. researchgate.netutb.cz The vast majority of the drug is eliminated as metabolites, which are excreted mainly as conjugated forms. nih.gov

The clearance of ajmaline is therefore dominated by hepatic (metabolic) clearance. In rats subjected to coronary artery occlusion, the total body blood clearance of ajmaline was measured at 43.1 ml/min/kg, a decrease from 56.6 ml/min/kg in sham-operated control rats, indicating that physiological state can impact clearance rates. nih.gov The low renal clearance values further confirm that extrarenal routes are the principal mechanisms of elimination. utb.cz

Structure Activity Relationship Sar and Computational Studies of Lorajmine Hydrochloride

Design and Synthesis of Lorajmine (B1675094) Hydrochloride Analogs for SAR Analysis

The synthesis of lorajmine hydrochloride begins with ajmaline (B190527), which is extracted from the roots of Rauvolfia serpentina. wikipedia.org Lorajmine itself is created by the synthetic addition of a chloroacetate (B1199739) residue to the ajmaline structure, specifically forming 17-monochloroacetylajmaline. wikipedia.org

While specific studies detailing the design and synthesis of a wide array of this compound analogs for SAR analysis are not readily found in publicly accessible literature, the process would hypothetically involve systematic modifications to the core ajmaline scaffold and the chloroacetyl group. The goal of such analog synthesis in SAR studies is to explore how structural changes impact the compound's activity as a sodium channel blocker.

Key modifications could include:

Alteration of the Chloroacetate Group: Replacing the chloroacetate with other haloacetates (e.g., fluoro-, bromo-, iodoacetate) or with longer chain halo-acyl groups could probe the influence of the leaving group's nature and the steric bulk at this position on activity.

Modification of the Ajmaline Core: Changes to the ethyl group at C-13, the hydroxyl group at C-21, or the methyl group on the nitrogen atom within the pentacyclic structure would be critical areas for analog synthesis. wikipedia.org Each modification would help to delineate the structural requirements for potent antiarrhythmic activity.

Stereochemical Variations: Investigating the role of the numerous stereocenters within the ajmaline framework by synthesizing diastereomers could provide crucial insights into the specific three-dimensional conformation required for optimal interaction with the sodium channel.

The synthesis of such analogs would likely follow established organic chemistry principles, starting from ajmaline or its synthetic precursors. Each new analog would then be subjected to biological assays to determine its activity, forming the basis of the SAR.

Identification of Key Pharmacophores and Structural Determinants for Activity

A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For this compound, its activity as a sodium channel blocker is intrinsically linked to its molecular structure. While a definitive pharmacophore model derived from extensive SAR studies on lorajmine analogs is not published, key structural features can be inferred based on its known chemical structure and the general understanding of other Class I antiarrhythmic agents.

The critical pharmacophoric features of lorajmine likely include:

Aromatic System: The indole (B1671886) moiety provides a crucial hydrophobic interaction domain.

Tertiary Amine: The basic nitrogen atom is likely protonated at physiological pH, allowing for electrostatic interactions with the target protein.

Hydroxyl Group: The C-21 hydroxyl group can act as a hydrogen bond donor or acceptor.

Acyl Group: The chloroacetyl group at C-17 is a key feature, and its electrophilic nature might play a role in covalent binding or strong electrostatic interactions.

The spatial relationship between these groups is paramount. The rigid pentacyclic structure of the ajmaline core serves as a scaffold, holding these key features in a specific orientation for optimal binding to the sodium channel.

In Silico Modeling and Molecular Docking Studies of this compound

In silico modeling and molecular docking are powerful computational tools used to predict how a ligand (like lorajmine) will bind to its target receptor (the sodium channel). Although specific molecular docking studies for this compound are not widely reported, the methodology would involve creating a three-dimensional model of the human voltage-gated sodium channel and virtually screening lorajmine against its binding site.

A typical molecular docking study would involve:

Protein and Ligand Preparation: Obtaining the 3D structure of the target sodium channel (often from homology modeling if a crystal structure is unavailable) and generating a low-energy 3D conformation of this compound.

Docking Simulation: Using software to place the lorajmine molecule into the binding pocket of the sodium channel in various possible orientations and conformations.

Scoring and Analysis: The different poses are then scored based on the predicted binding affinity, which is calculated from factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, electrostatic interactions). The pose with the best score represents the most likely binding mode.

Such studies could reveal key amino acid residues in the sodium channel that interact with lorajmine, providing a molecular basis for its mechanism of action and guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. frontiersin.org For this compound derivatives, a QSAR study would be instrumental in predicting the antiarrhythmic potency of newly designed analogs without the immediate need for their synthesis and testing.

The development of a QSAR model for lorajmine derivatives would follow these steps:

Data Set Collection: A series of lorajmine analogs with their corresponding measured biological activities (e.g., IC50 values for sodium channel blockade) would be required.

Descriptor Calculation: For each analog, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules, such as their electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) characteristics.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates the calculated descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously tested using statistical validation techniques.

Advanced Analytical Methodologies for Lorajmine Hydrochloride Research

Spectroscopic Techniques for Characterization and Quantification in Research Contexts

Spectroscopic methods are fundamental in the structural elucidation and quantification of pharmaceutical compounds. However, in the case of Lorajmine (B1675094), standard techniques present unique challenges.

UV-Visible Spectroscopy: Direct quantification of Lorajmine hydrochloride using UV-Visible spectroscopy is problematic. The compound exhibits very low UV absorbance, which hinders its sensitive detection and measurement in biological samples or during purity assessments. nih.gov This characteristic makes it difficult to employ conventional UV detectors in chromatographic systems for direct analysis.

Fluorescence Spectroscopy: Unlike its parent compound, Lorajmine is not naturally fluorescent. nih.gov However, its primary and rapidly formed metabolite, ajmaline (B190527), is fluorescent. This property is exploited in an indirect quantification strategy. In this approach, Lorajmine is chemically converted to ajmaline, which can then be sensitively measured using a fluorescence detector. nih.gov The concentration of Lorajmine is determined by calculating the difference in ajmaline concentration before and after the conversion process.

Raman Spectroscopy: While specific applications for Lorajmine are not extensively documented in publicly available literature, Raman spectroscopy serves as a powerful, non-destructive technique in pharmaceutical research for raw material identification, polymorphism studies, and process monitoring. researchgate.net Its ability to provide detailed information about molecular vibrations based on light scattering could be applied in research settings to characterize the solid-state properties of this compound. researchgate.net

| Technique | Application to this compound Research | Key Considerations |

|---|---|---|

| UV-Visible Spectroscopy | Limited utility for direct quantification. | Compound exhibits very low UV absorbance. nih.gov |

| Fluorescence Spectroscopy | Used for indirect quantification following conversion to ajmaline. | Lorajmine itself is not fluorescent, but its metabolite ajmaline is. nih.gov |

| Raman Spectroscopy | Potential for solid-state characterization and identification. | Provides structural information based on molecular vibrations. researchgate.net |

Chromatographic Methods for Separation and Purity Assessment in Preclinical Studies

Chromatography is essential for separating a parent drug from its metabolites and any impurities, which is a critical step in preclinical purity assessment and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is the primary technique used for the analysis of Lorajmine. nih.gov

The central challenge in the chromatographic analysis of Lorajmine is its rapid degradation. Lorajmine is quickly hydrolyzed to ajmaline by esterases present in plasma and tissues. nih.gov This instability complicates the accurate measurement of the parent compound. To overcome this, a crucial sample preparation step involves the inhibition of these enzymes immediately after sample collection. The use of an esterase inhibitor, such as neostigmine, is effective in preventing the ex-vivo degradation of Lorajmine, ensuring that the measured concentrations accurately reflect the in-vivo state. nih.gov

A typical HPLC method would involve a reversed-phase column (e.g., C18) and a mobile phase optimized for the separation of the more polar ajmaline from the parent Lorajmine. nih.govscispace.com Given the detection challenges, a fluorescence detector is used post-separation, capitalizing on the indirect measurement strategy where Lorajmine is quantified after its conversion to the fluorescent ajmaline. nih.gov

| Parameter | Description for Lorajmine Analysis | Rationale |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | Standard for separation of pharmaceuticals and their metabolites. nih.gov |

| Stationary Phase | Reversed-Phase (e.g., C18 column) | Effective for separating compounds with varying polarity like Lorajmine and ajmaline. |

| Mobile Phase | Optimized mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile). | To achieve effective separation between the parent drug and its metabolite. |

| Detector | Fluorescence Detector | Required for sensitive quantification, as Lorajmine has low UV absorbance but can be converted to fluorescent ajmaline. nih.gov |

| Key Sample Prep | Addition of an esterase inhibitor (e.g., neostigmine). | To prevent ex-vivo hydrolysis of Lorajmine to ajmaline in biological samples. nih.gov |

Mass Spectrometry Applications in this compound Metabolite Identification

Mass spectrometry (MS) is an indispensable tool for the structural characterization and identification of drug metabolites. nih.gov In preclinical research, coupling liquid chromatography with mass spectrometry (LC-MS) provides both separation and high-sensitivity detection, making it ideal for analyzing complex biological samples. nih.govresearchgate.net

For this compound, the primary metabolic pathway is hydrolysis to ajmaline. nih.gov MS techniques are crucial for confirming the identity of this metabolite.

Structural Confirmation: High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement of the metabolite, allowing for the determination of its elemental composition and confirming that it corresponds to that of ajmaline. ijpras.com

Tandem Mass Spectrometry (MS/MS): This technique involves isolating the metabolite ion and fragmenting it to produce a characteristic fragmentation pattern. nih.gov By comparing this pattern to that of an ajmaline reference standard, the identity of the metabolite can be unequivocally confirmed. This is a key step in distinguishing the metabolite from other endogenous components in the matrix. researchgate.net

Detection of Other Metabolites: While hydrolysis to ajmaline is the main pathway, LC-MS-based strategies can be employed to search for other potential minor metabolites. Techniques like precursor ion scanning, neutral loss scans, and data-dependent acquisition can help identify metabolites even at low concentrations in complex biological matrices. ijpras.com

Bioanalytical Method Development for this compound in Biological Matrices (Preclinical)

Developing a robust bioanalytical method is a prerequisite for conducting preclinical pharmacokinetic studies. researchgate.net Such a method must be validated to ensure it is reliable, reproducible, and accurate for the quantification of Lorajmine in biological fluids like plasma. nih.gov

The development of a method for Lorajmine faces two main hurdles: its chemical instability and the difficulty in detection. nih.gov A validated method successfully addresses these issues through a multi-step process:

Sample Stabilization: Immediately upon collection, plasma samples must be treated with an esterase inhibitor like neostigmine to block the rapid enzymatic conversion of Lorajmine to ajmaline. nih.gov

Analyte Measurement: The method leverages an indirect measurement approach. First, the baseline ajmaline (the metabolite) is measured by direct injection of the stabilized plasma into an HPLC system with a fluorescence detector. Subsequently, another aliquot of the plasma is treated to completely convert all Lorajmine into ajmaline. This sample is then extracted and analyzed. The molar concentration of Lorajmine is calculated by subtracting the baseline ajmaline concentration from the total ajmaline concentration measured after the complete conversion. nih.gov

Method Validation: The entire method must be validated according to established guidelines. nih.gov This involves demonstrating its specificity, linearity over a defined concentration range, accuracy, precision (both within-run and between-run), and establishing the lower limit of quantification (LLOQ).

| Validation Parameter | Objective in Preclinical Lorajmine Assay |

|---|---|

| Specificity | Ensure the method can differentiate and quantify Lorajmine (via conversion) and ajmaline without interference from endogenous matrix components. |

| Linearity | Establish a concentration range where the detector response is directly proportional to the analyte concentration. |

| Accuracy | Determine the closeness of the measured concentration to the true nominal concentration. |

| Precision | Assess the degree of scatter or variability of results from repeated measurements of the same sample (intra- and inter-assay). |

| Lower Limit of Quantification (LLOQ) | Define the lowest concentration on the standard curve that can be reliably quantified with acceptable accuracy and precision. |

| Stability | Evaluate the stability of Lorajmine in the biological matrix under various conditions (e.g., freeze-thaw cycles, short-term bench-top storage). |

Conceptual and Theoretical Therapeutic Potentials of Lorajmine Hydrochloride

Exploratory Research into Novel Therapeutic Areas Based on Preclinical Findings

Currently, there is a notable scarcity of dedicated preclinical studies investigating Lorajmine (B1675094) hydrochloride for therapeutic applications outside of cardiac arrhythmias. Lorajmine is identified as a potent sodium channel blocker, a mechanism crucial in managing irregular heart rhythms. nih.gov It is derived from ajmaline (B190527), an alkaloid extracted from the roots of Rauwolfia serpentina. nih.gov

Mechanistic Rationale for Future Therapeutic Exploitation of Lorajmine Hydrochloride

The primary mechanism of action for this compound is the potent blockade of fast sodium channels, which are responsible for the rapid depolarization phase of action potentials in cardiac myocytes. nih.gov This action slows conduction velocity in non-nodal heart tissues, which is effective in suppressing tachycardias arising from abnormal conduction pathways. nih.gov

The future therapeutic exploitation of this compound could be rationalized by exploring its effects on different types of sodium channels and other ion channels. The parent compound, ajmaline, has been shown to interact with multiple ion channels, including potassium and calcium channels. sld.cu For example, some ajmaline derivatives have been found to increase the L-type Ca2+ current in cardiac cells, which could potentially mitigate the negative inotropic effects often associated with antiarrhythmic drugs. sld.cu

Further preclinical research could investigate whether this compound exhibits similar multi-channel effects. State-dependent inhibition, where the drug preferentially binds to channels in specific states (open or inactivated), is another area for exploration. This property is the basis for the therapeutic window of some sodium channel blockers in conditions like epilepsy and neuropathic pain, as it allows for the preferential inhibition of pathologically hyperactive tissues. nih.gov Investigating the state-dependency of this compound's sodium channel blockade could unveil its potential in neurological disorders characterized by neuronal hyperexcitability.

Table 1: Potential Mechanistic Avenues for Therapeutic Exploration

| Mechanistic Target | Potential Therapeutic Area | Rationale Based on Preclinical Concepts |

|---|---|---|

| Voltage-Gated Sodium Channels (Subtype Specificity) | Neuropathic Pain, Epilepsy | Preferential blockade of specific sodium channel subtypes involved in neuronal hyperexcitability. |

| Voltage-Gated Potassium Channels | Various | Modulation of cellular excitability; a known property of the parent compound, ajmaline. |

Potential Synergistic and Antagonistic Interactions with Other Agents (Preclinical Basis)

There is a significant lack of specific preclinical studies examining the synergistic or antagonistic interactions of this compound with other therapeutic agents. The concept of drug synergy, where the combined effect of two drugs is greater than the sum of their individual effects, is a cornerstone of modern pharmacology, particularly in cancer therapy and infectious diseases. td2inc.commdpi.com Conversely, antagonism, where one drug diminishes the effect of another, is also a critical consideration to avoid therapeutic failure. researchgate.net

Given Lorajmine's potent effect on cardiac ion channels, there is a theoretical potential for significant interactions with other cardiovascular drugs. For example, co-administration with other antiarrhythmic agents could lead to either synergistic efficacy in suppressing arrhythmias or antagonistic effects. Furthermore, interactions with drugs that also affect ion channels, such as certain antibiotics or antipsychotics, could potentiate the risk of adverse cardiovascular events. dovepress.com

Preclinical studies are essential to systematically evaluate these potential interactions before any clinical consideration. mdpi.com Such studies would typically involve in vitro and in vivo models to assess the combined effects on efficacy and safety parameters.

Table 2: Theoretical Interaction Potential of this compound

| Interacting Agent Class | Potential Interaction | Preclinical Rationale/Concern |

|---|---|---|

| Other Antiarrhythmic Drugs | Synergism or Antagonism | Additive or opposing effects on cardiac ion channels. |

| Beta-blockers | Synergism | Potential for enhanced heart rate and conduction slowing. |

| Calcium Channel Blockers | Synergism or Antagonism | Complex interactions on cardiac contractility and conduction. |

Future Directions and Emerging Research Avenues for Lorajmine Hydrochloride

Identification of Gaps in Current Preclinical Understanding.

Lorajmine (B1675094) hydrochloride, a chloroacetylated derivative of ajmaline (B190527), is classified as a Class Ia antiarrhythmic agent and functions as a potent sodium channel blocker. nih.govwikipedia.org While its primary mechanism of action is established, a thorough review of the existing scientific landscape reveals significant gaps in our preclinical understanding of this compound. Much of the available data is extrapolated from studies on its parent compound, ajmaline, or generalized from the broader class of antiarrhythmic drugs. This reliance on indirect evidence highlights a critical need for research focused specifically on lorajmine hydrochloride to delineate its unique pharmacological profile.

A major gap exists in the comprehensive characterization of its electrophysiological effects beyond primary sodium channel blockade. While ajmaline is known to also affect potassium and calcium channels, the precise multi-ion channel effects of this compound remain largely uninvestigated. nih.gov The proarrhythmic potential of Class Ia antiarrhythmics is a significant clinical concern, often linked to their effects on cardiac repolarization. frontiersin.orgoup.com A detailed preclinical assessment of this compound's impact on action potential duration, and its frequency-dependent properties, is crucial for a complete risk-benefit analysis.

Furthermore, there is a notable "translational gap" in antiarrhythmic drug development, where promising preclinical results often fail to translate into clinical efficacy and safety. nih.govoup.com This is partly due to interspecies differences in cardiac electrophysiology and the complexity of arrhythmia mechanisms. nih.gov For this compound, a lack of dedicated preclinical studies means its behavior in human-relevant models is largely predictive rather than evidence-based. The specific reasons for the historical discontinuation of some antiarrhythmic agents, such as observations of increased mortality in certain patient populations as seen in the CAST and SWORD studies for other Class I and III drugs, underscore the importance of rigorous preclinical evaluation to understand the full spectrum of a drug's effects. frontiersin.orgoup.com

Table 1: Identified Gaps in Preclinical Knowledge of this compound

| Area of Uncertainty | Specific Gaps | Rationale for Importance |

| Electrophysiological Profile | - Lack of detailed characterization of effects on multiple ion channels (e.g., K+, Ca2+).- Insufficient data on frequency-dependent and voltage-dependent effects.- Limited understanding of its influence on different phases of the cardiac action potential. | To predict proarrhythmic risk and identify potential therapeutic advantages over existing agents. |

| Translational Validity | - Paucity of studies using human-based preclinical models.- Over-reliance on data from animal models with different cardiac physiology.- Absence of comparative studies with current standard-of-care antiarrhythmics in advanced models. | To improve the predictability of clinical outcomes and bridge the gap between preclinical findings and human trials. nih.gov |

| Molecular Pharmacology | - Unclear specific binding sites and kinetics on the sodium channel subunits.- Lack of investigation into downstream signaling pathways affected by this compound. | To provide a deeper mechanistic understanding and enable rational drug design for next-generation antiarrhythmics. |

Opportunities for Novel Research Designs and Methodologies.

Addressing the identified knowledge gaps necessitates the adoption of innovative research designs and methodologies. The development of novel sodium channel blockers is an active area of research, with a focus on achieving greater specificity and reducing off-target effects. researchgate.netyale.edunih.gov Methodologies from these adjacent research areas can be effectively applied to the study of this compound.

High-throughput screening (HTS) assays represent a significant opportunity to rapidly assess the effects of this compound on a wide array of cardiac ion channels. researchgate.net Automated patch-clamp systems, for instance, can provide detailed data on the compound's interaction with various channel subtypes, including its binding kinetics (KON) and unbinding kinetics (KOFF). neurology.org This would allow for a more precise classification of its activity and state-dependence (tonic, use-dependent, and voltage-dependent block), which are critical determinants of both efficacy and proarrhythmic risk. neurology.org

Furthermore, research designs could incorporate "pill in the pocket" strategies in preclinical models, which have been explored for other antiarrhythmics for the acute management of arrhythmias. statpearls.com Investigating the efficacy of this compound in such a paradigm could open new avenues for its potential clinical application. The use of advanced analytical techniques to study drug-channel interactions at a molecular level will also be crucial.

Development of Advanced Preclinical Models for Deeper Mechanistic Insights.

The limitations of traditional animal models in predicting human cardiac responses have spurred the development of more sophisticated preclinical platforms. nih.gov For a comprehensive preclinical evaluation of this compound, the integration of these advanced models is paramount.

Human-induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) have emerged as a powerful in vitro model system. researchgate.net These cells can be generated from healthy individuals and patients with specific genetic predispositions to arrhythmias, such as Brugada syndrome, for which ajmaline is used as a diagnostic tool. frontiersin.orgmdpi.comresearchgate.net Utilizing hiPSC-CMs would allow for the study of this compound's effects on human cardiac cells, providing insights into its efficacy and potential toxicity in a genetically relevant context. researchgate.net Studies on ajmaline have already demonstrated the utility of hiPSC-CMs in dissecting its mode of action on both depolarization and repolarization at the cellular level. nih.govresearchgate.net

In addition to single-cell studies, the use of engineered heart tissues and cardiac organoids constructed from hiPSC-CMs can provide insights into the drug's effects on tissue-level phenomena like conduction and re-entry, which are central to many arrhythmias. frontiersin.org Three-dimensional ex vivo human atrial fibrillation models also present an opportunity to test the antiarrhythmic potential of compounds in a more physiologically relevant setting. creative-biolabs.com Furthermore, in silico computational modeling, as part of the Comprehensive in Vitro Proarrhythmia Assay (CiPA) initiative, can integrate in vitro ion channel data to predict the proarrhythmic risk of a compound with greater accuracy than traditional preclinical assays. researchgate.netfrontiersin.org

Table 2: Advanced Preclinical Models for this compound Research

| Model Type | Specific Application | Potential Insights |

| Human iPSC-Cardiomyocytes (hiPSC-CMs) | - Assess electrophysiological effects on human cardiac cells.- Compare responses in cells from healthy vs. arrhythmia-prone individuals. | - More accurate prediction of human cardiotoxicity.- Understanding of drug action in the context of genetic variants. frontiersin.orgmdpi.comresearchgate.net |

| Engineered Heart Tissues/Organoids | - Study drug effects on electrical impulse propagation and arrhythmogenesis in a 3D structure. | - Insights into the compound's ability to prevent or terminate re-entrant arrhythmias. frontiersin.org |

| In Silico Computational Models (e.g., CiPA) | - Integrate ion channel data to simulate cardiac action potentials and predict proarrhythmic risk. | - A more comprehensive and predictive safety assessment prior to clinical trials. researchgate.netfrontiersin.org |

| Genetically Modified Animal Models | - Investigate the drug's mechanism in the context of specific ion channel mutations. | - Elucidation of the role of specific molecular targets in the drug's overall effect. frontiersin.org |

Integration of Omics Technologies in this compound Research.

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic approach to understanding the biological effects of a drug. nih.gov For this compound, integrating these technologies into preclinical research can uncover novel mechanisms of action, identify biomarkers of response and toxicity, and facilitate a more personalized approach to antiarrhythmic therapy. researchgate.net

Genomic studies, particularly in conjunction with hiPSC-CMs from diverse patient populations, can help identify genetic variants that influence an individual's response to this compound. This is particularly relevant given the known genetic components of conditions like Brugada syndrome. nih.gov Transcriptomic and proteomic analyses can reveal how this compound alters gene and protein expression in cardiomyocytes, potentially uncovering off-target effects or novel therapeutic pathways. researchgate.netnih.gov For example, these techniques could elucidate whether this compound influences the expression of ion channel subunits or associated regulatory proteins.

Metabolomics can provide a snapshot of the metabolic state of cardiomyocytes following drug exposure, identifying any perturbations in key energy pathways that could contribute to cardiotoxicity. nih.gov The integration of multi-omics data can provide a comprehensive systems-level understanding of the drug's impact, moving beyond a single-target perspective to a more holistic view of its cellular and molecular effects. researchgate.netnih.gov

Q & A

Q. How to design a robust formulation study for this compound?

- Excipient screening : Use viscosity-reducing agents (e.g., pyridoxine hydrochloride) to enhance solubility, as validated for Metformin hydrochloride hydrogels .

- Release kinetics : Apply Higuchi or Korsmeyer-Peppas models to analyze in vitro release profiles (see Table 3 in for template) .

Q. What analytical techniques are critical for impurity profiling of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.